molecular formula C29H26F2N4O3S B2807736 N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115549-84-2

N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2807736
M. Wt: 548.61
InChI Key: WUKQDSWHRBHCQZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H26F2N4O3S and its molecular weight is 548.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their pharmacological importance, including anti-inflammatory, analgesic, antibacterial, antipsychotic, antitumor, and anti-inflammatory activities. The synthesis of such derivatives often involves complex chemical reactions aimed at introducing various functional groups to enhance their biological activities.

  • Antibacterial and Antifungal Activities : Novel quinazoline derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi, highlighting their potential as therapeutic agents in treating infections (Desai, Shihora, & Moradia, 2007; Patel & Shaikh, 2011).

  • Antipsychotic Agents : Research into heterocyclic carboxamides, including quinazoline derivatives, has explored their potential as antipsychotic agents, with some showing promising results in vitro for binding to dopamine and serotonin receptors, and in vivo for antagonizing certain behavioral responses in animal models (Norman, Navas, Thompson, & Rigdon, 1996).

  • Antitumor Activity : Quinazoline derivatives have been synthesized and tested as inhibitors of tumor cell growth, with certain compounds showing potent antitumor activities, suggesting their usefulness in cancer therapy (Forsch, Wright, & Rosowsky, 2002).

  • Anti-Inflammatory and Analgesic Agents : Some newly synthesized quinazoline derivatives have been evaluated for their anti-inflammatory and analgesic activities, comparing favorably with standard drugs and indicating their potential for development as new therapeutic agents (Kumar, Lal, & Rani, 2014).

  • Water-Soluble Analogues for Antitumor Agents : Efforts to increase the aqueous solubility of quinazoline-based antitumor agents have led to the synthesis of water-soluble analogues, which not only show enhanced solubility but also retain or improve upon the cytotoxicity of the original compounds, offering new possibilities for in vivo evaluation and drug development (Bavetsias et al., 2002).

properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F2N4O3S/c30-20-13-14-25(23(31)15-20)33-26(36)17-39-29-34-24-8-4-3-7-22(24)28(38)35(29)16-18-9-11-19(12-10-18)27(37)32-21-5-1-2-6-21/h3-4,7-15,21H,1-2,5-6,16-17H2,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKQDSWHRBHCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

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